![molecular formula C7H10N2O B2804328 1-Methyl-5-oxopyrrolidine-3-acetonitrile CAS No. 1782840-52-1](/img/structure/B2804328.png)
1-Methyl-5-oxopyrrolidine-3-acetonitrile
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Overview
Description
1-Methyl-5-oxopyrrolidine-3-acetonitrile (CAS# 1782840-52-1) is a research chemical . It has a molecular weight of 138.17 and a molecular formula of C7H10N2O . The IUPAC name for this compound is 2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
1-Methyl-5-oxopyrrolidine-3-acetonitrile has a molecular weight of 138.17 and a molecular formula of C7H10N2O . Other specific physical and chemical properties are not provided in the available literature.Scientific Research Applications
Hyperpolarization Strategies
Researchers have developed strategies for hyperpolarizing various molecules, including acetonitrile, using SABRE (Signal Amplification by Reversible Exchange) techniques. This approach involves catalytic processes that enhance NMR signals, useful in biological and chemical research (Mewis et al., 2014).
Hydroesterification Reactions
The cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol involves acetonitrile and results in compounds like methyl 3-pentenoate and dimethyl adipate. This process is significant in organic synthesis and industrial applications (Matsuda, 1973).
Luminescent Heterodinuclear Complexes
The formation of luminescent heterodinuclear complexes in acetonitrile has been studied, particularly those involving lanthanide and zinc. These complexes have potential applications in photonics and sensing technologies (Piguet et al., 1996).
Synthesis of Pyrrole and Pyridine Derivatives
Acetonitrile is used in the synthesis of various pyrrole and pyridine derivatives, which have applications in medicinal chemistry and organic synthesis. This includes the creation of compounds with potential therapeutic properties (Gupta et al., 1988).
Development of Anti-Cancer Compounds
Oxopyrrolidine-based ligands have been developed as potential anti-cancer drugs. These compounds, synthesized using acetonitrile, exhibit strong DNA-binding capabilities and show activity against cancer cell lines (Ali et al., 2014).
Electrochemical Studies
Various electrochemical studies involving acetonitrile have led to the development of new materials and insights into chemical reactions. This includes the synthesis and characterization of polymeric films and the study of electrochemical oxidation processes (Bartlett et al., 1991; Largeron & Fleury, 1988; Ueno & Umeda, 1992).
Antitumor Agents
Research has been conducted on acenaphtho[1,2-b]pyrrole-carboxylic acid esters as potential antitumor agents. These compounds, synthesized using acetonitrile, have shown significant cytotoxicity against cancer cell lines (Liu et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 1-Methyl-5-oxopyrrolidine-3-acetonitrile are not mentioned in the available literature, the field of pyrrolidine derivatives is a vibrant area of research. These compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising direction .
properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-6(2-3-8)4-7(9)10/h6H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLKAKINVYANGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-oxopyrrolidine-3-acetonitrile |
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